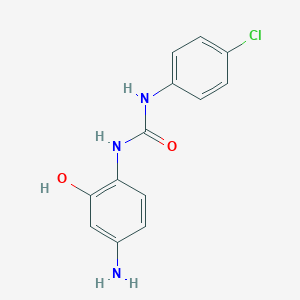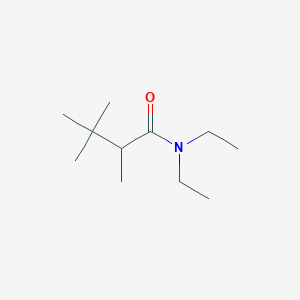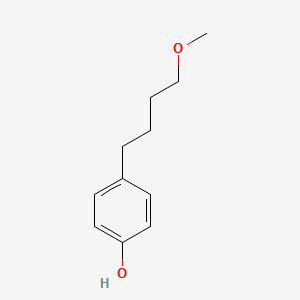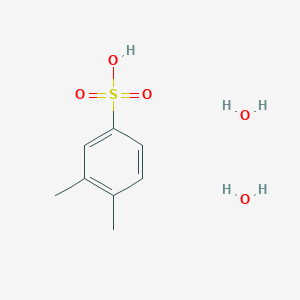
3,4-Dimethylbenzenesulfonic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylbenzenesulfonic acid;dihydrate is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzenesulfonic acid;dihydrate typically involves the sulfonation of 3,4-dimethylbenzene (also known as m-xylene) using sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where m-xylene is treated with concentrated sulfuric acid. The reaction mixture is then purified through various separation techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylbenzenesulfonic acid;dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfides or other reduced forms.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3,4-Dimethylbenzenesulfonic acid;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzenesulfonic acid;dihydrate involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst and reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 2,4-Dimethylbenzenesulfonic acid;dihydrate
- 3,4-Dimethoxybenzenesulfonic acid;dihydrate
- 3,5-Dimethylbenzenesulfonic acid
Comparison: 3,4-Dimethylbenzenesulfonic acid;dihydrate is unique due to the specific positioning of the methyl groups, which influences its reactivity and properties. Compared to 2,4-Dimethylbenzenesulfonic acid;dihydrate, the 3,4-isomer has different steric and electronic effects, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
92558-31-1 |
|---|---|
Molecular Formula |
C8H14O5S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3,4-dimethylbenzenesulfonic acid;dihydrate |
InChI |
InChI=1S/C8H10O3S.2H2O/c1-6-3-4-8(5-7(6)2)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2 |
InChI Key |
YMCHJCDVQCVFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)C.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


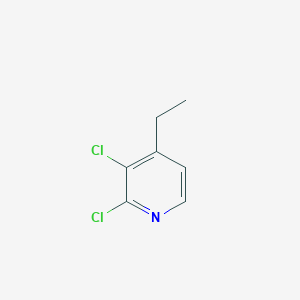
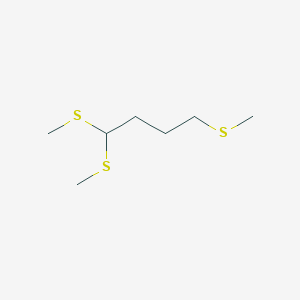
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)

![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
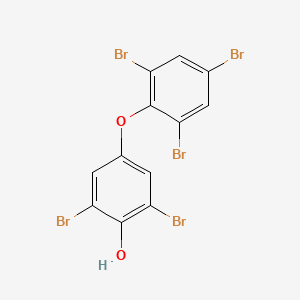


![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

